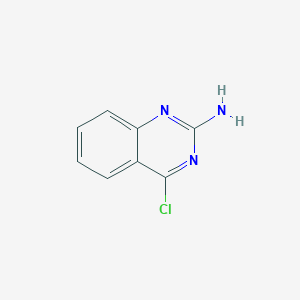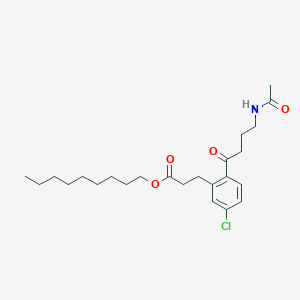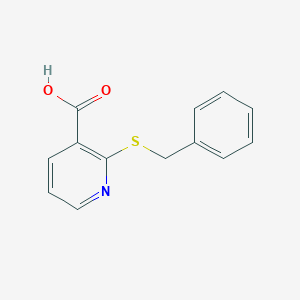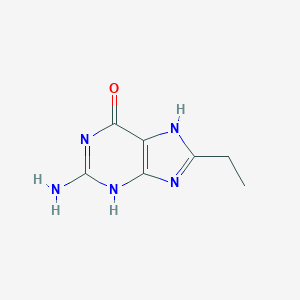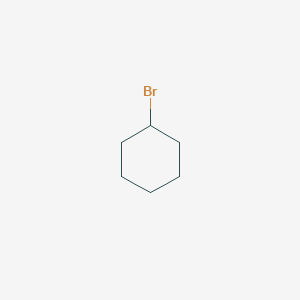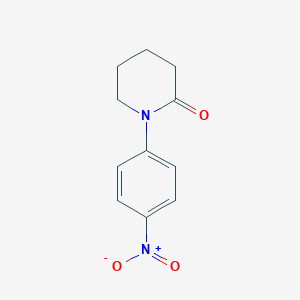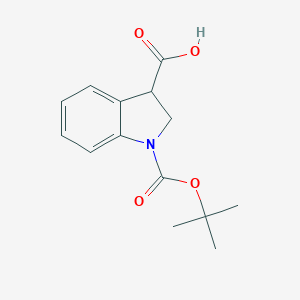
1-(tert-Butoxycarbonyl)indoline-3-carboxylic acid
Overview
Description
1-(tert-Butoxycarbonyl)indoline-3-carboxylic acid (1-TBCI) is a synthetic organic compound that belongs to the class of indoline-3-carboxylic acids. It has been used as a reactant for the preparation of potent plant-growth inhibitors, cannabinoid CB2 receptor ligands, and analogues of isomeridianin G .
Synthesis Analysis
The synthesis of 1-(tert-Butoxycarbonyl)indoline-3-carboxylic acid involves several steps. Enantiopure indoline-3-carboxylic acid is synthesized using an enzymatic kinetic resolution as a key step . The solvent is then evaporated and recrystallized from 1:5 ethyl acetate/hexane to afford the compound .Molecular Structure Analysis
The molecular formula of 1-(tert-Butoxycarbonyl)indoline-3-carboxylic acid is C14H17NO4 . Its InChI code is 1S/C14H17NO4/c1-14(2,3)19-13(18)15-8-10(12(16)17)9-6-4-5-7-11(9)15/h4-7,10H,8H2,1-3H3,(H,16,17)/p-1 .Chemical Reactions Analysis
1-(tert-Butoxycarbonyl)indoline-3-carboxylic acid has been applied as an organocatalyst in Mannich-type reactions, which proceed with high anti selectivity at low temperatures . It has also been used in the synthesis of various biologically active compounds .Physical And Chemical Properties Analysis
1-(tert-Butoxycarbonyl)indoline-3-carboxylic acid has a molecular weight of 263.29 g/mol . It is a white to brown solid and should be stored at 0-8°C .Scientific Research Applications
- 1-(tert-Butoxycarbonyl)indoline-3-carboxylic acid is a type of indole derivative . Indole derivatives have been used as biologically active compounds for the treatment of various health conditions, including cancer and microbial infections . They play a significant role in cell biology and have attracted increasing attention in recent years .
- The outcomes of using indole derivatives can vary widely, as they show various biologically vital properties . However, the sources did not provide specific quantitative data or statistical analyses.
- Indole-3-carboxylic acid esters, a class of compounds related to 1-(tert-Butoxycarbonyl)indoline-3-carboxylic acid, have been used in the development of drugs . For example, drugs such as Arbidol and tropisetron have been developed based on this class of compounds .
- The ester group in these compounds can be used to access a wide range of functional derivatives of indole-3-carboxylic acids .
Pharmaceutical Research
Drug Development
- Indole derivatives, such as 1-(tert-Butoxycarbonyl)indoline-3-carboxylic acid, are prevalent moieties present in selected alkaloids . Alkaloids are a group of naturally occurring chemical compounds that contain mostly basic nitrogen atoms. They are produced by a large variety of organisms, including bacteria, fungi, plants, and animals, and are part of the group of natural products (also called secondary metabolites).
- The application of indole derivatives for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years . Indoles, both natural and synthetic, show various biologically vital properties .
- A series of room-temperature ionic liquids derived from commercially available tert-butoxycarbonyl-protected amino acids (Boc-AAILs) have been prepared . These protected AAILs were used as the starting materials in dipeptide synthesis with commonly used coupling reagents .
Synthesis of Alkaloids
Amino Acid Ionic Liquids
Synthesis of Nucleophilic 2-monoarylated Indolin-3-ones and 3-ylidene Indoles
- Synthesis of Biologically Active Compounds
- Indoles are a significant heterocyclic system in natural products and drugs . They are important types of molecules and natural products and play a main role in cell biology . The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years . Indoles, both natural and synthetic, show various biologically vital properties .
Safety And Hazards
properties
IUPAC Name |
1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3-dihydroindole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO4/c1-14(2,3)19-13(18)15-8-10(12(16)17)9-6-4-5-7-11(9)15/h4-7,10H,8H2,1-3H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVCIMEGPCAVHOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C2=CC=CC=C21)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80599285 | |
| Record name | 1-(tert-Butoxycarbonyl)-2,3-dihydro-1H-indole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80599285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(tert-Butoxycarbonyl)indoline-3-carboxylic acid | |
CAS RN |
177201-79-5 | |
| Record name | 1-(tert-Butoxycarbonyl)-2,3-dihydro-1H-indole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80599285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(tert-Butoxycarbonyl)indoline-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

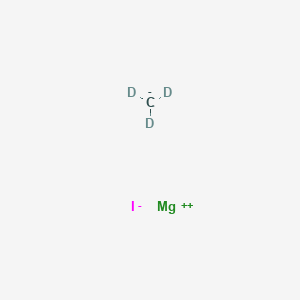
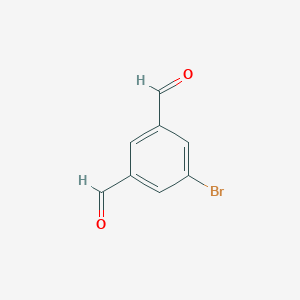
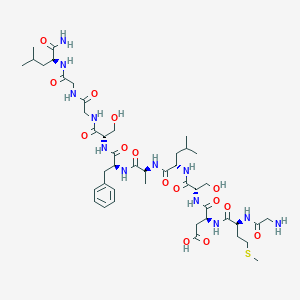
![Pyrazolo[1,5-A]pyridin-3-ylmethanamine](/img/structure/B57386.png)
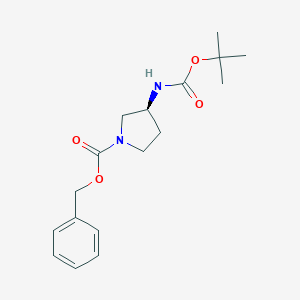
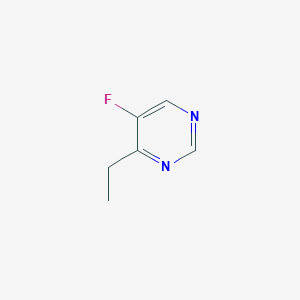
![6-Bromo-2,3-dimethylimidazo[1,2-A]pyridine](/img/structure/B57393.png)
